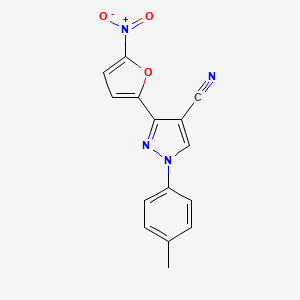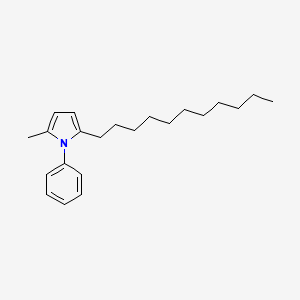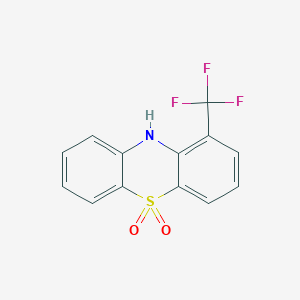
1-(Trifluoromethyl)-5lambda~6~-phenothiazine-5,5(10H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Trifluoromethyl)-5lambda~6~-phenothiazine-5,5(10H)-dione is a compound that belongs to the phenothiazine class of chemicals. Phenothiazines are known for their diverse applications in medicinal chemistry, particularly as antipsychotic and antiemetic agents. The trifluoromethyl group in this compound enhances its chemical stability and biological activity, making it a valuable molecule for various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: One common method is the trifluoromethylation of phenothiazine derivatives using reagents such as trifluoromethyl iodide or trifluoromethyltrimethylsilane in the presence of a catalyst like copper or palladium . The reaction conditions often include mild temperatures and the use of solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure scalability and efficiency. The use of flow chemistry allows for better control over reaction parameters and can lead to higher yields and purity of the final product .
化学反応の分析
Types of Reactions: 1-(Trifluoromethyl)-5lambda~6~-phenothiazine-5,5(10H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding phenothiazine derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the phenothiazine core.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenating agents like bromine or iodine can be used for electrophilic substitution reactions.
Major Products: The major products formed from these reactions include various substituted phenothiazine derivatives, which can have enhanced biological activity or different chemical properties .
科学的研究の応用
1-(Trifluoromethyl)-5lambda~6~-phenothiazine-5,5(10H)-dione has a wide range of applications in scientific research:
作用機序
The mechanism of action of 1-(Trifluoromethyl)-5lambda~6~-phenothiazine-5,5(10H)-dione involves its interaction with various molecular targets:
Dopamine Receptors: The compound can act as an antagonist at dopamine receptors, which is the basis for its antipsychotic effects.
Enzyme Inhibition: It can inhibit enzymes involved in oxidative stress and inflammation, contributing to its anti-inflammatory properties.
Cellular Pathways: The compound affects cellular pathways related to metabolism, cell signaling, and apoptosis.
類似化合物との比較
1-(Trifluoromethyl)-5lambda~6~-phenothiazine-5,5(10H)-dione can be compared with other phenothiazine derivatives:
Trifluoperazine: Similar in structure but used primarily as an antipsychotic.
Chlorpromazine: Another phenothiazine derivative with antipsychotic properties but lacks the trifluoromethyl group, making it less stable.
Fluphenazine: Contains a fluorine atom but not a trifluoromethyl group, used for its antipsychotic effects.
The uniqueness of this compound lies in its trifluoromethyl group, which enhances its chemical stability and biological activity compared to other phenothiazine derivatives .
特性
CAS番号 |
61174-85-4 |
|---|---|
分子式 |
C13H8F3NO2S |
分子量 |
299.27 g/mol |
IUPAC名 |
1-(trifluoromethyl)-10H-phenothiazine 5,5-dioxide |
InChI |
InChI=1S/C13H8F3NO2S/c14-13(15,16)8-4-3-7-11-12(8)17-9-5-1-2-6-10(9)20(11,18)19/h1-7,17H |
InChIキー |
BUBGUNIRNTZYML-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)NC3=C(C=CC=C3S2(=O)=O)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


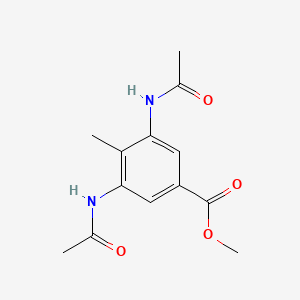
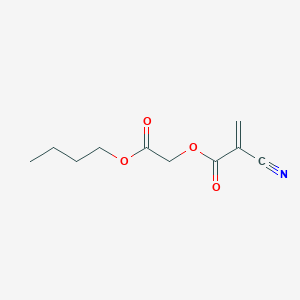
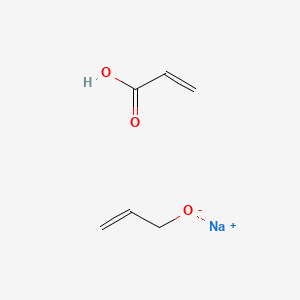

![2H-Pyrrol-2-one, 5-[(1,1-dimethylethyl)amino]-3,4-dihydro-4-phenyl-](/img/structure/B14583779.png)
![2,5-Dichloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzene-1-sulfonamide](/img/structure/B14583781.png)
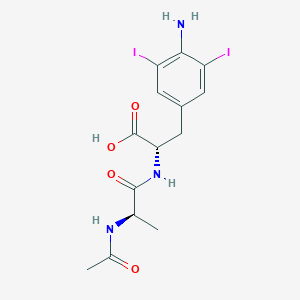

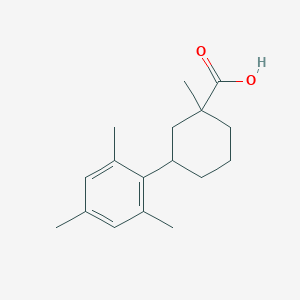
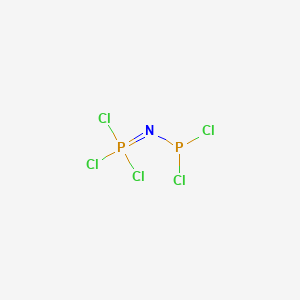
![2,6-Bis[(benzylsulfanyl)methyl]-4-nitrophenol](/img/structure/B14583815.png)

